Imidoxon (also known as Imidoxon) is a toxic organophosphate compound. [, , , , ] It is the oxygen analog and a primary metabolite of the organophosphate insecticide Phosmet (O,O -dimethyl S -phthalimidomethyl phosphorodithioate). [, ] While not directly applied as a pesticide itself, its presence as a degradation product of Phosmet makes it relevant in agricultural and environmental contexts. [, , ] Research on Imidoxon primarily focuses on understanding its formation, persistence, and potential toxicity as a breakdown product of Phosmet. [, , , ]
Phosmet is synthesized from the reaction of dimethyl phosphorochloridothioate with 2-methyl-2-(methylthio)propanoic acid. It falls under the classification of organophosphate insecticides, which function by inhibiting acetylcholinesterase, an essential enzyme for nerve function in both insects and mammals. Phosmet oxon, being a more toxic metabolite, is of significant concern in toxicological studies due to its potential effects on non-target organisms and the environment .
Phosmet is synthesized through a multi-step chemical process that typically involves:
The synthesis can be performed using various organic solvents and requires careful control of reaction conditions to optimize yield and purity .
The molecular structure of phosmet oxon can be represented as follows:
The compound has distinct stereochemistry that contributes to its biological activity, particularly its ability to inhibit acetylcholinesterase .
Phosmet oxon participates in various chemical reactions typical of organophosphate esters:
Phosmet oxon exerts its toxic effects primarily through the inhibition of acetylcholinesterase. This enzyme is crucial for breaking down acetylcholine in synapses, leading to:
The potency of phosmet oxon as an inhibitor makes it significantly more toxic than its parent compound, phosmet .
Phosmet oxon exhibits several notable physical and chemical properties:
These properties are critical for understanding its behavior in agricultural applications and environmental persistence.
Phosmet oxon is primarily used in agricultural contexts as an insecticide. Its applications include:
Due to its high toxicity profile as a metabolite, phosmet oxon also serves as a subject for research into pesticide safety regulations and environmental impact assessments .
Phosmet bioactivation to its neurotoxic metabolite, phosmet oxon (Imidoxon), occurs predominantly through cytochrome P450 (CYP)-mediated oxidative desulfuration. This reaction replaces the phosphorus-sulfur (P=S) bond with a phosphorus-oxygen (P=O) bond, significantly enhancing acetylcholinesterase inhibition potency. Human recombinant CYP studies demonstrate a distinct isoform ranking for intrinsic clearance: 2C18 > 2C19 > 2B6 > 2C9 > 1A1 > 1A2 > 2D6 > 3A4 > 2A6 [1] [2]. At environmentally relevant exposure concentrations, CYP2C19 dominates bioactivation, contributing ~60% of phosmet-oxon formation due to its high affinity for the substrate. In contrast, CYP2C9 (33%) and CYP3A4 (31%) become significant only at high substrate concentrations [1] [2]. This isoform specificity arises from structural features of CYP2C19’s active site, which optimally positions phosmet for sulfur extrusion via a transient phosphoxythiiran intermediate [5].
Table 1: CYP Isoform Contributions to Phosmet Oxon Formation
CYP Isoform | Contribution at Low Exposure | Contribution at High Exposure |
---|---|---|
2C19 | 60% | <20% |
2C9 | <5% | 33% |
3A4 | <5% | 31% |
2B6 | Minor | 10–15% |
Competitive inhibition assays in human liver microsomes confirm these findings: Selective CYP2C19 inhibitors reduce oxon formation by >50%, while CYP3A4 inhibitors show negligible effects at low phosmet concentrations [1]. This catalytic divergence underscores that phosmet’s bioactivation mechanism differs fundamentally from other organophosphates (e.g., chlorpyrifos), which rely more heavily on CYP2B6 or CYP3A4 [5].
Significant interspecies differences in phosmet oxon formation impact toxicological extrapolations. Humans exhibit higher intestinal bioactivation relative to rodents, with gut microsomes contributing ~25% of hepatic bioactivation capacity. Two distinct phases govern intestinal metabolism: an initial high-affinity phase mediated by CYP2C isoforms and a later phase dominated by CYP3A4 [1] [2]. In rats, phosmet metabolism prioritizes detoxification pathways (e.g., hydrolytic cleavage), resulting in lower oxon yields. Rat liver microsomes produce <50% of the oxon generated by human microsomes under identical conditions [9].
Table 2: Species-Specific Metabolic Profiles of Phosmet
Species | Primary Metabolic Pathway | Oxon Formation Rate | Key Enzymes |
---|---|---|---|
Human | Oxidative desulfuration | High (100% baseline) | CYP2C19, CYP2C9, CYP3A4 |
Rat | Hydrolytic detoxification | Moderate (40–50%) | Carboxylesterases |
Rainbow trout | Oxidative stress induction | Low (detectable) | CYP3A-like isoforms |
Aquatic species like Oncorhynchus mykiss (rainbow trout) show minimal oxon generation but heightened sensitivity to pre-formed phosmet oxon, with acetylcholinesterase inhibition reaching 46% in brain tissue despite low bioactivation [7]. This suggests that toxicodynamic differences (e.g., AChE binding affinity) outweigh kinetic variations. Humanized mouse models further validate that CYP2C19 expression is the critical determinant of interspecies susceptibility [1].
Physiologically based kinetic (PBK) models quantify phosmet oxon generation across tissues. Key parameters include:
Table 3: Computational Kinetic Parameters for Phosmet Bioactivation
Parameter | Liver Value | Gut Value | Units |
---|---|---|---|
Maximal velocity (Vmax) | 42.5 | 10.6 | µL/min/mg |
Michaelis constant (Km) | 30.2 | 15.1 (Phase 1) | µM |
118.4 (Phase 2) | |||
Fraction of total bioactivation | 75% | 25% |
Metabolic interactions further modulate kinetics. Phosmet oxon competitively inhibits chlorpyrifos bioactivation (Ki ≈ 30 µM), while chlorpyrifos minimally affects phosmet kinetics (Ki ≈ 160 µM) [1] [2]. PBK models incorporate these Ki values to simulate pesticide co-exposures, revealing synergistic neurotoxicity risks when inhibitors saturate detoxification pathways. In vitro-in vivo extrapolation (IVIVE) workflows now integrate isoform-specific clearance data to predict organ-level oxon concentrations, replacing default uncertainty factors with biologically precise metrics [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7